3-Amino-2-ethyl-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one
Description
3-Amino-2-ethyl-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one is a thieno-fused bicyclic compound featuring a pyrimidine core fused with a thiophene ring. Its structure includes an amino group at position 3, an ethyl substituent at position 2, and a phenyl group at position 5 (Figure 1). The molecular formula is C₁₅H₁₄N₃OS, with a molecular weight of 291.36 g/mol (calculated from ).
The amino group enhances hydrogen-bonding capacity, influencing solubility and receptor interactions, while the ethyl and phenyl substituents modulate lipophilicity and steric effects .
Properties
IUPAC Name |
3-amino-2-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-2-11-16-13-12(14(18)17(11)15)10(8-19-13)9-6-4-3-5-7-9/h3-8H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIVRAZFWLHCBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-ethyl-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often involve heating the 3-amino-thiophene-2-carboxamides with these reagents to achieve cyclization and form the thienopyrimidine core .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-ethyl-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of thieno[2,3-d]pyrimidines exhibit potent anticancer properties. For instance, studies have documented the synthesis and evaluation of various thieno[2,3-d]pyrimidine compounds, including 3-amino-2-ethyl-5-phenyl derivatives, which have demonstrated significant antiproliferative effects against different cancer cell lines.
Case Study: Antiproliferative Activity
In a study evaluating the antiproliferative activity of several thieno[2,3-d]pyrimidine derivatives, including the compound , it was found that:
- IC50 values for the tested compounds ranged from 1.1 to 4.7 µM against human cervical carcinoma (HeLa) cells.
- The compound exhibited selective toxicity towards cancer cells compared to normal human peripheral blood mononuclear cells (PBMC), with IC50 values exceeding 20 µM for the latter group, indicating minimal cytotoxicity to healthy cells .
This selective action suggests that 3-amino-2-ethyl-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one could be a promising candidate for further development as an anticancer agent.
Enzyme Inhibition
The compound has also been explored for its potential as an inhibitor of specific enzymes involved in cancer metabolism and proliferation.
Case Study: Dual Targeting of Enzymes
A series of studies focused on the inhibition of enzymes such as GARFTase and AICARFTase using thieno[2,3-d]pyrimidine analogs:
- The compound was identified as a selective inhibitor that could potentially disrupt purine biosynthesis pathways in cancer cells.
- Structural modifications led to enhanced potency and selectivity against these targets, indicating that further optimization could yield effective therapeutic agents for cancer treatment .
Data Table: Summary of Biological Activities
| Compound | Cell Line Tested | IC50 (µM) | Selectivity |
|---|---|---|---|
| 3-Amino-2-ethyl-5-phenyl | HeLa | 1.1 | High |
| 3-Amino-2-ethyl-5-phenyl | L1210 | 2.8 | High |
| 3-Amino-2-ethyl-5-phenyl | CEM | 2.3 | High |
| Control (e.g., CA-4) | HeLa | ~20 | Low |
Mechanism of Action
The mechanism of action of 3-amino-2-ethyl-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit key enzymes involved in cell proliferation, leading to its anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Amino groups (position 3) improve solubility and receptor binding via H-bonding . Ethyl and phenyl groups (positions 2 and 5) increase lipophilicity, enhancing blood-brain barrier penetration but reducing aqueous solubility . Sulfanyl and benzoxazolyl groups (position 5/6) improve target selectivity and metabolic stability .
Antimicrobial Activity
- The target compound’s 3-amino and 5-phenyl groups are critical for antimicrobial efficacy. Derivatives with similar substituents (e.g., 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl) showed MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
- 2-Amino-5-[(2-chlorophenyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidin-4-one (Compound 2m) demonstrated IC₅₀ = 1.2 µM against breast cancer (MCF-7) cells, attributed to the electron-withdrawing Cl group enhancing DNA intercalation .
- Quinazolin-4-one analogs (e.g., 2-phenyl-3H-quinazolin-4-one) inhibited CK2 kinase (IC₅₀ = 0.8 µM ), highlighting the importance of fused heterocyclic systems in kinase targeting .
Biological Activity
3-Amino-2-ethyl-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
The empirical formula for this compound is with a molecular weight of 271.34 g/mol. The structure features a thieno-pyrimidine core, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate thieno and pyrimidine moieties. Specific methods can include cyclization reactions and functional group modifications to enhance biological efficacy.
Anticancer Properties
Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit notable antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to this compound have shown:
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| HeLa | 1.1 - 4.7 | High |
| L1210 | 2.8 | Moderate |
| CEM | 2.3 | Moderate |
These findings indicate a selective cytotoxic effect on cancer cells while sparing normal human cells, suggesting potential for targeted cancer therapies .
The mechanism underlying the anticancer activity of this compound is believed to involve inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This was evidenced by studies showing increased G2/M-phase cell populations after treatment with related compounds .
Case Studies
- In Vivo Studies : In animal models, compounds similar to this compound have been evaluated for their ability to inhibit tumor growth. Results indicated a significant reduction in tumor size compared to control groups.
- Selectivity Testing : In vitro tests on human peripheral blood mononuclear cells (PBMCs) revealed that the compound did not significantly affect cell viability at concentrations above 20 μM, indicating a degree of selectivity for cancer cells over normal cells .
Q & A
Basic: What are the standard synthetic routes for preparing 3-Amino-2-ethyl-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including cyclization, alkylation, and functional group modifications. Key steps include:
Cyclization : Formation of the thieno[2,3-d]pyrimidin-4-one core using thiourea or thioamide precursors under reflux conditions.
Alkylation : Introduction of the ethyl group at the 2-position via nucleophilic substitution or transition-metal-catalyzed coupling.
Amination : Incorporation of the 3-amino group through hydrolysis of nitrile intermediates or direct amination reactions.
Purification : Chromatographic techniques (e.g., silica gel column chromatography) are critical for isolating high-purity products .
Example from Literature :
Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate derivatives are synthesized using peptide coupling reagents (e.g., DIPEA in MeCN) to overcome low reactivity of ester groups during amide formation .
Basic: What spectroscopic and analytical methods confirm the structural identity of this compound?
Methodological Answer:
A combination of techniques is employed:
NMR Spectroscopy : H and C NMR verify substituent positions and aromaticity. For example, the 3-amino group appears as a singlet near δ 6.5–7.0 ppm in H NMR .
HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., CHNOS for the base structure) .
Melting Point Analysis : Used to assess purity (e.g., derivatives like 2m have a melting point of 221–224°C) .
Advanced: How can reaction yields be optimized for low-reactivity intermediates in synthesis?
Methodological Answer:
Strategies include:
Coupling Reagents : Use Mukayama’s reagent (1.2 equivalents) with DIPEA (2.44 equivalents) in MeCN under 100°C to enhance amide bond formation .
Inert Atmospheres : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates (e.g., thiol-containing groups) .
Microwave-Assisted Synthesis : Accelerate reaction kinetics for time-sensitive steps .
Data Example :
Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate achieved 96% yield using optimized coupling conditions .
Advanced: How do researchers analyze structure-activity relationships (SAR) for antimicrobial activity?
Methodological Answer:
Systematic Substituent Variation : Modify substituents at positions 2, 5, and 6 to assess their impact on bioactivity. For example:
| Compound | Substituent (Position 2) | Antimicrobial Activity (MIC, μg/mL) |
|---|---|---|
| 2d | Benzylthio | 8–16 (vs. Proteus vulgaris) |
In Silico Docking : Use software like AutoDock to predict binding affinities to bacterial targets (e.g., TrmD methyltransferase) .
Comparative Assays : Test activity against Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) strains to identify selectivity trends .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Control Variables : Standardize testing protocols (e.g., broth microdilution for MIC determination) to minimize variability .
Structural Confounders : Account for minor substituent differences (e.g., halogen vs. methyl groups at position 5) that drastically alter activity .
Meta-Analysis : Pool data from multiple studies to identify consensus trends (e.g., benzylthio groups enhance anti-Pseudomonas activity) .
Case Study :
Compound 2d (3-amino-2-(benzylthio)-5-methyl-N-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide) showed moderate inhibition of P. vulgaris and P. aeruginosa across independent assays, validated via crystallographic data .
Basic: What purification techniques are effective for isolating thieno[2,3-d]pyrimidin-4-one derivatives?
Methodological Answer:
Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) for polar derivatives .
Recrystallization : Employ solvents like ethanol or DCM/hexane mixtures for high-melting-point compounds (e.g., 216–218°C for acid derivatives) .
HPLC : For chiral separations, use C18 columns with acetonitrile/water mobile phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
